6,8-Dibromo-4-oxochromene-3-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dibromo-4-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O4/c11-4-1-5-8(13)6(10(14)15)3-16-9(5)7(12)2-4/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCDNUVXHXGJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-4-oxochromene-3-carboxylic acid typically involves the bromination of 4-oxochromene-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-4-oxochromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products
The major products formed from these reactions include substituted chromenes, quinones, dihydrochromenes, and various coupled products depending on the specific reaction conditions .
Scientific Research Applications
6,8-Dibromo-4-oxochromene-3-carboxylic acid is utilized in various scientific research applications due to its unique chemical properties:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-4-oxochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the chromene backbone play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets .
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Chlorine
Replacing bromine with chlorine alters physicochemical and biological properties:
- 6,8-Dichloro-4-oxochromene-3-carboxylic acid (CAS 2199-86-2; molecular weight: 259.04 g/mol) has lower molecular weight and reduced steric hindrance compared to the brominated analogue. This increases solubility in polar solvents but decreases lipophilicity (XLogP3: ~2.9 for bromo vs. ~1.5 for chloro derivatives) .
- Biological Activity : 6,8-Dichloro-3-formylchromone (FC10) exhibits anti-Helicobacter pylori activity comparable to metronidazole and inhibits jack bean urease (IC₅₀: <10 µM). In contrast, 6,8-dibromo-3-formylchromone (FC11) lacks anti-H. pylori activity but retains urease inhibition, suggesting bromine’s steric effects hinder bacterial membrane penetration .
Table 1: Substituent Comparison
Functional Group Variations
Carboxylic Acid vs. Aldehyde/Nitrile
- Its oxime derivative (compound 11 in ) exhibits a melting point >300°C, indicating high crystallinity due to hydrogen bonding .
- 6,8-Dibromo-7-hydroxy-4-oxochromene-3-carbonitrile (compound 12): The nitrile group enhances electrophilicity, enabling participation in cycloaddition reactions. It has a lower melting point (275°C) compared to carboxylic acid derivatives, likely due to reduced intermolecular hydrogen bonding .
Table 2: Functional Group Impact
Positional Isomerism: Oxo Group Placement
- 6,8-Dibromo-2-oxochromene-3-carboxylic acid (CAS 855286-71-4; molecular formula: C₁₀H₆Br₂O₃): The oxo group at position 2 instead of 4 shortens conjugation, reducing planarity and altering UV-Vis absorption. This isomer has a lower molecular weight (333.96 g/mol) and higher XLogP3 (2.9 vs. 3.5 for the 4-oxo derivative), suggesting increased lipophilicity .
Biological Activity
6,8-Dibromo-4-oxochromene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include bromine substitutions that enhance its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H4Br2O4
- Molecular Weight : 359.95 g/mol
The presence of bromine atoms at positions 6 and 8 significantly influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its efficacy against various bacterial strains, demonstrating that the compound inhibits bacterial growth effectively. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators. The bromine substitutions are believed to enhance its interaction with cellular targets involved in apoptosis pathways.
Enzyme Inhibition
This compound has been studied for its ability to inhibit fatty acid synthase (FAS), an enzyme pivotal in lipid metabolism and cancer progression. Inhibition of FAS can lead to reduced lipid synthesis in cancer cells, thereby hindering their growth and proliferation.
The biological activity of this compound is attributed to its structural characteristics:
- Bromine Substitution : The electronegative bromine atoms enhance the compound's ability to form hydrogen bonds with biological macromolecules.
- Chromene Backbone : The chromene structure facilitates interactions with various enzymes and receptors.
- Carboxylic Acid Group : This functional group aids in solubility and enhances binding affinity to target biomolecules.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential for development into a therapeutic agent for bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Case Study 2: Anticancer Activity
In vitro experiments on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
| Concentration (µM) | % Cell Viability | % Apoptosis |
|---|---|---|
| 10 | 80 | 5 |
| 25 | 60 | 20 |
| 50 | 30 | 50 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6,8-dibromo-4-oxochromene-3-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer :
- Step 1 : Start with 4-oxochromene-3-carboxylic acid as the precursor. Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetic acid) at 60–80°C.
- Step 2 : Control stoichiometry (2 equivalents Br₂) to ensure selective di-substitution at positions 6 and 7. Monitor reaction progress via TLC or HPLC.
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires careful temperature control and exclusion of moisture .
- Key Data :
| Parameter | Value/Note |
|---|---|
| Optimal Br₂ Equiv. | 2.0 (prevents over-bromination) |
| Solvent System | Acetic acid (for faster kinetics) |
| Yield Range | 65–75% (reported for analogs) |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm; carboxylic acid proton at δ 12–13 ppm). ²J coupling in COSY confirms adjacent protons.
- XRD : Single-crystal X-ray diffraction resolves Br positions and planarity of the chromene ring (monoclinic system, space group P2₁/n, with β ≈ 92° reported for analogs) .
- Mass Spec : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 342.84 (C₁₀H₅Br₂O₄⁻) .
Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to experimental handling?
- Answer :
- Solubility : Moderately soluble in DMSO, DMF; poorly soluble in water. Use sonication for aqueous suspensions.
- Stability : Store at 4°C in amber vials to prevent photodegradation. Stability in DMSO: >6 months at -20°C .
Advanced Research Questions
Q. How do steric and electronic effects of bromine substituents influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Steric Effects : Bromine at C6/C8 creates steric hindrance, reducing accessibility to C3 carboxylic acid. Use bulky electrophiles (e.g., tert-butyl isocyanide) to target C3.
- Electronic Effects : Electron-withdrawing Br groups activate the chromene ring for electrophilic substitution (e.g., nitration at C5). DFT studies (B3LYP/6-31G*) show localized LUMO at C5 .
Q. How can computational modeling (e.g., DFT, molecular docking) predict biological interactions or catalytic activity?
- Methodological Answer :
- DFT : Optimize geometry at B3LYP/def2-TZVP level to calculate electrostatic potential surfaces. Predict reactive sites (e.g., carboxylic acid as H-bond donor).
- Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). Parameters: Grid size 20 ų, exhaustiveness = 20. Results correlate with anti-inflammatory activity in analogs .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme assays)?
- Answer :
- Assay Standardization : Use uniform protocols (e.g., ATP-based viability assays vs. MTT for cytotoxicity).
- Purity Verification : Confirm compound purity (>95% via HPLC) and exclude DMSO artifacts (e.g., run vehicle controls) .
- Case Study :
| Study | IC₅₀ (COX-2 Inhibition) | Purity |
|---|---|---|
| A (2023) | 12.5 µM | 90% |
| B (2024) | 5.2 µM | 99% |
Q. What synthetic modifications enhance the compound’s utility as a precursor for metal-organic frameworks (MOFs) or photodynamic therapy agents?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
